5-(4-Chlorophenyl)-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine
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Overview
Description
5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzimidazo[2,1-a]phthalazine core, which is further substituted with a 4-chlorophenyl group and a pyrrolidinyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may begin with the reaction of 4-chloroaniline with phthalic anhydride to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the benzimidazo[2,1-a]phthalazine core.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the benzimidazo[2,1-a]phthalazine core.
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
5-(4-CHLOROPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE can be compared with other similar compounds, such as:
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: These compounds share a similar benzimidazo[2,1-a] core but differ in the substituents and the overall structure.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different heterocyclic core but may exhibit similar chemical and biological properties.
Properties
Molecular Formula |
C24H19ClN4 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-9-pyrrolidin-1-ylbenzimidazolo[2,1-a]phthalazine |
InChI |
InChI=1S/C24H19ClN4/c25-17-9-7-16(8-10-17)23-19-5-1-2-6-20(19)24-26-21-12-11-18(28-13-3-4-14-28)15-22(21)29(24)27-23/h1-2,5-12,15H,3-4,13-14H2 |
InChI Key |
BLLFXJNYIVLDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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